氟硝安定

描述

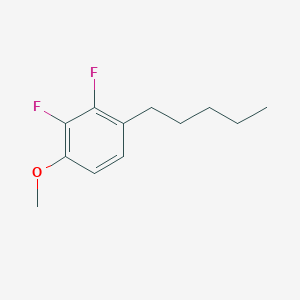

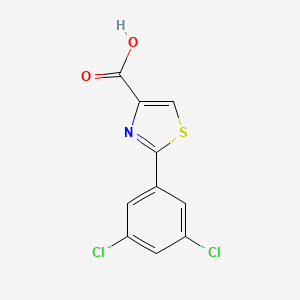

Flunitrazolam is a designer benzodiazepine of the triazolobenzodiazepine class (TBZDs). It is characterized by the presence of a triazole ring fused to a diazepine ring, and is known for its potency and marked antidepressant effects . It’s often sold online as a designer drug and is a potent hypnotic and sedative drug similar to related compounds such as flunitrazepam, clonazolam, and flubromazolam .

Molecular Structure Analysis

Flunitrazolam’s molecular structure has been confirmed through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC MS/MS), liquid chromatography-quadrupole time of flight-mass spectrometry (LC-QTOF-MS) analysis, and nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis

Flunitrazolam has a molecular weight of 337.31 g/mol. It has a XLogP3 value of 1.1, indicating its lipophilicity. It has no hydrogen bond donors and six hydrogen bond acceptors. Its exact mass and monoisotopic mass are both 337.09750280 g/mol. Its topological polar surface area is 88.9 Ų .科学研究应用

Analytical Toxicology

Flunitrazolam, a designer benzodiazepine, has been characterized in oral fluid after controlled administration . This research is crucial for developing analytical methods to detect and quantify the presence of such compounds in biological fluids, which is essential for forensic toxicology and clinical diagnostics. The study of Flunitrazolam’s pharmacokinetics and metabolism helps in understanding its impact on the human body, particularly in cases of intoxication or poisoning.

Public Health Risk Assessment

The rising use of designer benzodiazepines like Flunitrazolam poses significant public health risks . Research in this area focuses on the toxicology of these substances, their potential for abuse, and the associated health risks. This includes studying the adverse effects, drug offenses, and mortality rates linked to their consumption. Such assessments are vital for informing public health policies and regulatory actions.

Drug Abuse and Dependence Studies

Designer benzodiazepines are often abused for their euphoric effects, leading to tolerance and dependence . Studying Flunitrazolam’s effects on poly-consumers, who use it to balance the euphoria from opioids, provides insights into addiction mechanisms and helps in creating effective treatment strategies for drug dependence.

Forensic Science Applications

The detection of designer benzodiazepines like Flunitrazolam in biological fluids is challenging due to limited data availability . Research in this field aims to develop validated analytical methods for their identification during standard drug screening. This is crucial for law enforcement and legal proceedings involving drug-related offenses.

Pharmacological Research

Flunitrazolam’s potent central nervous system (CNS) depressive effects make it a subject of interest in pharmacological research . Studies on its potency, efficacy, and side effects contribute to a deeper understanding of CNS depressants and can guide the development of safer and more effective drugs.

作用机制

Target of Action

Flunitrazolam, also known as UNII-OK0I6HTR1Y, is a triazolobenzodiazepine derivative . The primary targets of Flunitrazolam are the benzodiazepine receptors BNZ1 and BNZ2 . These receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors . BNZ1 mediates sleep, while BNZ2 affects muscle relaxation, anticonvulsant activity, motor coordination, and memory .

Mode of Action

Flunitrazolam binds nonspecifically to the benzodiazepine receptors BNZ1 and BNZ2 . This binding enhances the effects of GABA by increasing GABA’s affinity for the GABA receptor . When the inhibitory neurotransmitter GABA binds to the site, it opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

The binding of Flunitrazolam to the benzodiazepine receptors enhances the effects of GABA, the major inhibitory neurotransmitter in the central nervous system . This leads to increased inhibition in the central nervous system, affecting various biochemical pathways and their downstream effects, including sleep regulation, muscle relaxation, anticonvulsant activity, and memory .

Pharmacokinetics

It is known that benzodiazepines generally have a rapid and weakly toxic symptomatic efficacy .

Result of Action

The molecular and cellular effects of Flunitrazolam’s action include powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . At higher doses, it can cause motor coordination disorders, dizziness, mood swings, and euphoria . The slow elimination of some benzodiazepines causes their accumulation in lipid-based tissues, which can lead to a delayed overdose in case of repeated consumption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Flunitrazolam. For instance, the presence of other substances, such as opioids, can induce a synergistic effect and respiratory depression . The abuse of Flunitrazolam is widespread among poly-consumers, as it balances the euphoria due to opioids . Some benzodiazepines have a marked amnesic effect, and the consumer loses memory for a few hours after administration .

安全和危害

Flunitrazolam is harmful if swallowed, in contact with skin, or if inhaled . The most common side effects at low doses are drowsiness, fatigue, and lethargy. At higher doses, motor coordination disorders, dizziness, mood swings, and euphoria may occur . Severe effects occur when designer benzodiazepines are consumed in combination with opioids .

未来方向

Given the limited information on their pharmacology/toxicity, variations in dosage, onset of effects, combination of substances, potency, and general patient or individual variability, the concomitant use of these substances with other drugs entails several and unpredictable risks . More research is needed to fully understand the effects and potential risks of Flunitrazolam.

属性

IUPAC Name |

6-(2-fluorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5O2/c1-10-20-21-16-9-19-17(12-4-2-3-5-14(12)18)13-8-11(23(24)25)6-7-15(13)22(10)16/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLAGIOILLWVTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024059 | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2243815-18-9 | |

| Record name | 4H-[1,2,4]Triazolo[4,3-a][1,4]benzodiazepine, 6-(2-fluorophenyl)-1-methyl-8-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243815-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2243815189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUNITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK0I6HTR1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)